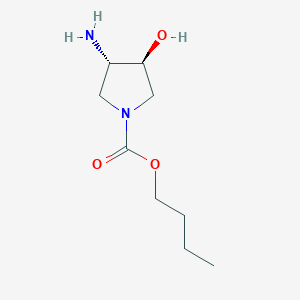
Gramicidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gramicidin is an ionophore , a lipid-soluble organic molecule that disrupts cellular transmembrane potential by rendering biological membranes permeable to specific ions. It has garnered attention due to its potent antibiotic properties. Unlike mobile-carrier ionophores, which physically associate with individual cations, gramicidin acts as a channel-former . It incorporates into the cell membrane, creating hydrophilic transmembrane nanopores that allow rapid diffusion of cations through the lipid bilayer .
Molecular Structure Analysis
The molecular structure of gramicidin consists of two identical linear peptides, each containing 15 amino acid residues. These peptides are intertwined to form a β-helix structure. The hydrophilic portions of the peptides face the central pore, while the hydrophobic regions interact with the lipid bilayer. This unique arrangement allows gramicidin to function as an ion channel .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Antibiotic Resistance Combatant
Gramicidin is a potent antimicrobial peptide that has shown high potential in combating antibiotic resistance . It has been found to be effective against most gram-positive and a few gram-negative bacteria, as well as some fungi . This makes it a promising alternative to traditional antibiotics .
Antiproliferative Agent for Ovarian Cancer Cells
Recent studies have shown that Gramicidin can act as an antiproliferative agent for ovarian cancer cells . It has been found to induce dose- and time-dependent decreases in ovarian cancer cell proliferation . Furthermore, it has been observed to cause DNA fragmentation in ovarian cancer cells, induce cell cycle arrest, and trigger apoptosis .
Drug Discovery and Pharmaceuticals
The unique properties of Gramicidin make it a valuable resource in the field of drug discovery and pharmaceuticals . Its potential to replace classic antibiotics and its high killing mechanisms against various bacteria and fungi make it a promising candidate for future drug development .
Dermatology and Ophthalmology
Gramicidin is a bactericidal antibiotic that has been used in dermatology and ophthalmology . Its inhibitory actions against cancer cell growth have recently garnered attention, suggesting potential for broader applications in these fields .
Research Tool in Biochemistry
Gramicidin is often used as a research tool in biochemistry due to its ability to form ion channels in lipid bilayers . This property allows researchers to study ion transport and membrane dynamics .
Potential Treatment for Persistent and Biofilm-Forming Bacteria
Some studies suggest that Gramicidin may be effective against persistent and biofilm-forming bacteria . This could make it a valuable tool in treating infections that are resistant to traditional antibiotics .
Safety And Hazards
Zukünftige Richtungen
Research on gramicidin continues to explore its applications beyond its antibiotic properties. Investigating its potential as a targeted therapy for specific diseases and optimizing its safety profile are areas of interest. Additionally, understanding the structural basis of its ion channel formation could inspire the development of novel ionophores for various biomedical purposes .
Eigenschaften
CAS-Nummer |
1393-88-0 |
|---|---|
Produktname |
Gramicidin |
Molekularformel |
C13H24O2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1171737.png)